5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide
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Overview
Description
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, a fluorine atom, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Fluorination: The fluorine atom is incorporated using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Methoxyphenyl Group: The final step involves coupling the intermediate with a methoxyphenyl group, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The sulfonyl group and the fluorine atom play crucial roles in enhancing the binding affinity and specificity of the compound. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-chloro-N-(2-methoxyphenyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom in 5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-fluoro-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14-10-15(2)13-24(12-14)29(26,27)16-8-9-18(22)17(11-16)21(25)23-19-6-4-5-7-20(19)28-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWXOOEDAFBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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